Cas no 1491167-08-8 (1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one)

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a boronic ester-functionalized indolinone derivative, primarily utilized as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include stability under typical handling conditions, facilitated by the dioxaborolane protecting group, which enhances shelf life and reactivity control. The compound serves as a valuable precursor in Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation for constructing complex heterocyclic frameworks. The trimethyl-substituted indolinone core contributes to steric and electronic modulation, making it useful in the development of bioactive molecules. Its well-defined structure and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry and materials science applications.
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one structure
1491167-08-8 structure
Product name:1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
CAS No:1491167-08-8
MF:C17H24BNO3
MW:301.188364982605
MDL:MFCD31583353
CID:4785090

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
    • 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
    • 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
    • MDL: MFCD31583353
    • Inchi: 1S/C17H24BNO3/c1-15(2)12-9-8-11(10-13(12)19(7)14(15)20)18-21-16(3,4)17(5,6)22-18/h8-10H,1-7H3
    • InChI Key: OHZPPNRUIHYHBJ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC3=C(C=2)N(C)C(C3(C)C)=O)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 472
  • Topological Polar Surface Area: 38.8

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
184305-2.500g
1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, 95%
1491167-08-8 95%
2.500g
$2146.00 2023-09-09

Additional information on 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

The compound 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS No. 1491167-08-8) is a highly specialized organic molecule with significant potential in the fields of materials science and pharmaceutical development. This compound is characterized by its unique structure, which combines a indolinone core with a dioxaborolane substituent. The indolinone moiety is a well-known scaffold in organic synthesis due to its versatility and ability to participate in various chemical reactions. The dioxaborolane group further enhances the compound's reactivity and functional diversity.

Recent studies have highlighted the importance of dioxaborolane groups in cross-coupling reactions. These groups are particularly effective in Suzuki-Miyaura couplings, where they act as boron-based leaving groups. This makes 1,3,3-trimethyl derivatives highly valuable in the synthesis of complex organic molecules. The methyl substituents on the indolinone ring not only stabilize the molecule but also contribute to its electronic properties.

In terms of applications, indolinone derivatives have shown promise in drug discovery programs targeting various diseases. For instance, recent research has demonstrated that certain indolinone-based compounds exhibit potent anti-inflammatory and anticancer activities. The presence of the dioxaborolane group in this compound could potentially enhance its bioavailability and pharmacokinetic properties.

From a synthetic perspective, the preparation of 1,3,3-trimethyl derivatives involves a multi-step process that typically includes nucleophilic substitution and boronate esterification. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions. Recent advancements in catalytic systems have enabled the synthesis of this compound with high yields and excellent stereochemical control.

Moreover, the indolinone core has been extensively studied for its role in supramolecular chemistry. Researchers have reported that this structure can form stable hydrogen bonds and π–π interactions with other molecules. These properties make it an attractive candidate for designing self-assembling materials and molecular sensors.

In conclusion, 1,3,3-trimethyl derivatives like CAS No. 1491167-08-8 represent a cutting-edge advancement in organic synthesis. Their unique combination of structural features and functional groups positions them as valuable tools for both academic research and industrial applications.

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